Biotin ethylenediamine hydrobromide

Descripción general

Descripción

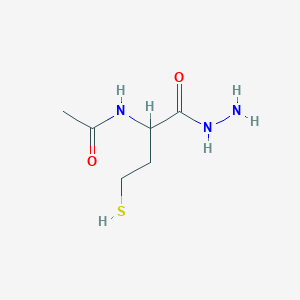

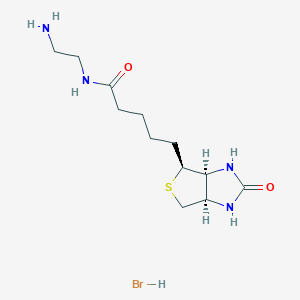

Biotin ethylenediamine hydrobromide, also known as Neurobiotin™, is a biochemical used in proteomics research . It is a solid, white substance soluble in DMSO . The molecular formula is C12H23BrN4O2S and the molecular weight is 367.31 .

Molecular Structure Analysis

The molecular structure of Biotin ethylenediamine hydrobromide is represented by the formula C12H23BrN4O2S . The compound is a derivative of biotin, a 244 dalton vitamin, which binds with high affinity to both avidins and streptavidins .Chemical Reactions Analysis

Biotin ethylenediamine hydrobromide is widely used to label biomolecules that contain either carboxy, phosphonyl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides that have an aldehyde group .Physical And Chemical Properties Analysis

Biotin ethylenediamine hydrobromide is a solid, white substance that is soluble in DMSO . It has a molecular weight of 367.31 .Aplicaciones Científicas De Investigación

Blood-Brain Barrier Permeability Studies

Biotin ethylenediamine (BED) has been evaluated as a permeability tracer for the blood-brain barrier (BBB) in developing and adult opossums (Monodelphis domestica). Its characteristics, including stability in plasma and low plasma protein binding, make it a suitable marker for studying the effectiveness of tight junctions in cortical vessels during brain development and adulthood (Ek et al., 2006).

Magnetic Nanoparticles in Immunoassay and DNA Detection

In the study of bio-compatible magnetic nanoparticles, ethylenediamine, which is structurally related to biotin ethylenediamine, has been used for suspending nanoparticles. These nanoparticles, in conjunction with avidin-biotin interactions, have been qualitatively analyzed for their application in enzyme-linked immunosorbent assay (ELISA) methods. This indicates potential applications of biotin ethylenediamine hydrobromide in immunoassays and DNA detection technologies (Chan et al., 2006).

Affinity Chromatography

Biotin ethylenediamine hydrobromide could be utilized in affinity chromatography. Functionalization of capillary-channeled polymer (C-CP) fibers with biotin for high-performance liquid chromatography (HPLC) is an example, where biotin-functionalized fibers have shown potential for selective protein separation. This suggests that biotin ethylenediamine hydrobromide could be used for similar purposes in scientific research (Jiang & Marcus, 2014).

Safety And Hazards

The safety data sheet for Biotin ethylenediamine hydrobromide indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of exposure, the recommended first aid measures include moving the person into fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, flushing eyes with water as a precaution if it comes into contact with eyes, and rinsing mouth with water if swallowed .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZEZHLDUVMMU-GRIHUTHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628730 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin ethylenediamine hydrobromide | |

CAS RN |

216299-38-6 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

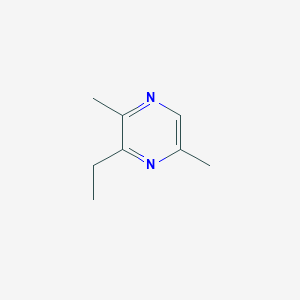

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)